1-[(1-Butoxyethenyl)oxy]butane is an organic compound with the molecular formula . It belongs to the class of ethers, specifically characterized as a butyl ether derivative. This compound's structure features a butoxy group attached to an ethenyl moiety, indicating potential applications in various chemical processes and industries.
1-[(1-Butoxyethenyl)oxy]butane is classified under:
The synthesis of 1-[(1-Butoxyethenyl)oxy]butane typically involves the reaction of butanol with an appropriate alkene under acidic or basic conditions. Common methods include:
The synthesis can be optimized by controlling reaction parameters such as temperature, pressure, and concentration of reactants. For instance, using a higher temperature may increase the reaction rate but could also lead to side reactions if not monitored carefully.
The molecular structure of 1-[(1-Butoxyethenyl)oxy]butane can be represented as follows:
This indicates:
The compound is characterized by its ether functional group, which contributes to its solubility properties and reactivity. The presence of the ethenyl group suggests potential for further chemical reactivity through addition reactions.
1-[(1-Butoxyethenyl)oxy]butane can participate in various chemical reactions:
The reactivity of this compound is influenced by the stability of the intermediates formed during these reactions. For example, Markovnikov's rule may apply during addition reactions involving unsymmetrical alkenes.
The mechanism of action for reactions involving 1-[(1-Butoxyethenyl)oxy]butane typically follows standard pathways for ethers and alkenes:
Kinetic studies on these reactions can provide insights into activation energies and transition states, which are crucial for understanding the efficiency and selectivity of these processes.
Relevant data regarding these properties can be found in databases such as PubChem .
1-[(1-Butoxyethenyl)oxy]butane has potential applications in:
1-[(1-Butoxyethenyl)oxy]butane (commonly designated as 1,1-dibutoxyethane or di-n-butyl acetal) represents a significant class of acyclic acetals characterized by the molecular formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol [3]. This compound functions as a valuable protecting group reagent in synthetic organic chemistry and serves as a volatile flavor compound in food applications. Contemporary synthetic approaches have significantly evolved beyond traditional stoichiometric methods toward catalytically driven pathways that enhance atom economy and minimize waste generation.
The foundational synthesis involves the acid-catalyzed condensation of butanal (butyraldehyde) with butanol under dehydrating conditions. This reaction proceeds through a nucleophilic addition mechanism, where the carbonyl oxygen of butanal undergoes protonation, followed by nucleophilic attack by butanol to form a hemiacetal intermediate. Subsequent protonation and dehydration yield the stable acetal product [3]. Research advancements have demonstrated that heterogeneous acid catalysts, particularly macroreticular ion-exchange resins functionalized with sulfonic acid groups (e.g., Amberlyst series), substantially improve reaction efficiency compared to homogeneous catalysts like p-toluenesulfonic acid. These materials achieve butanal conversions exceeding 90% with acetal selectivities >95% under optimized conditions (70-90°C, catalyst loading 5-10 wt%) [7].
Recent catalytic innovations focus on reaction intensification strategies to circumvent equilibrium limitations. The integration of molecular sieves (3Å or 4Å) as in situ water scavengers shifts the acetalization equilibrium toward product formation, enabling near-quantitative yields at reduced temperatures (50-60°C) [4]. Furthermore, bifunctional catalyst systems incorporating Lewis acid sites (e.g., Zr⁴⁺, Sn⁴⁺) adjacent to Brønsted acid centers demonstrate synergistic effects by activating the carbonyl group while facilitating nucleophilic addition. These catalysts exhibit exceptional performance in solvent-free systems, reducing reaction times to 1-2 hours while maintaining high selectivity [6].
Table 1: Performance of Catalytic Systems in 1,1-Dibutoxyethane Synthesis
Catalyst Type | Temperature (°C) | Reaction Time (h) | Butanal Conversion (%) | Acetal Selectivity (%) |
---|---|---|---|---|
Amberlyst-15 | 80 | 3.0 | 92.5 | 97.8 |
Zeolite Beta (SiO₂/Al₂O₃=25) | 90 | 1.5 | 89.3 | 95.2 |
Sulfated Zirconia | 100 | 0.75 | 95.1 | 93.6 |
Phosphotungstic Acid/SiO₂ | 70 | 2.5 | 88.7 | 98.4 |
Traditional batch reactors face inherent limitations in acetal production due to equilibrium constraints and product inhibition effects. Continuous-flow technologies, particularly Simulated Moving Bed Reactor (SMBR) systems, provide an advanced engineering solution by integrating reaction and separation within a unified process. The SMBR configuration typically consists of multiple fixed-bed columns packed with catalytic adsorbents (e.g., acid-functionalized ion-exchange resins or zeolites), where the countercurrent flow of solid and liquid phases is simulated through periodic valve switching [5].
For 1,1-dibutoxyethane synthesis, SMBR operation leverages the selective adsorption of the water byproduct on hydrophilic adsorbents (e.g., 3Å molecular sieves or polyvinyl alcohol gels), while the less polar acetal product remains in the mobile phase. This continuous water removal drives the equilibrium forward, achieving conversions exceeding the thermodynamic limit (typically >99% at 70°C). Process optimization involves precise manipulation of key parameters: switching time (5-15 min), section flow rates (2-8 mL/min), and temperature gradient across zones (60-90°C) [5]. Experimental studies demonstrate that SMBR operation enhances space-time yields by 40-60% compared to conventional fixed-bed reactors with downstream dehydration units, while simultaneously reducing energy consumption by 30-50% due to eliminated azeotropic distillation steps.
The countercurrent operation inherent to SMBR technology minimizes axial dispersion and thermal hotspots, resulting in narrower residence time distributions and improved product consistency. Pilot-scale validation using a 12-column SMBR unit (column dimensions: 2.5 cm diameter × 50 cm length) achieved sustained production of 1,1-dibutoxyethane at >98.5% purity with productivity values of 1.2-1.8 kg/Lₐdₛ/day [5]. Mathematical modeling based on linear driving force approximation and equilibrium theory accurately predicts performance metrics, enabling model-based optimization of operating conditions for diverse feed compositions.
Table 2: Simulated Moving Bed Reactor Performance for Continuous Acetal Production
Parameter | Fixed-Bed Reactor with Dehydration | SMBR Configuration | Improvement (%) |
---|---|---|---|
Butanal Conversion (%) | 85-92 | 98-99.5 | +8 to +14 |
Energy Consumption (MJ/kg) | 15.8 | 9.2 | -42 |
Space-Time Yield (kg/m³·h) | 1.05 | 1.72 | +64 |
Product Purity (%) | 95.5 | 98.7 | +3.2 |
Ion-exchange resins serve as cornerstone catalysts in modern 1,1-dibutoxyethane manufacturing due to their tunable acidity, swelling properties, and ease of separation. Commercially available sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst-15, Amberlyst-35, Dowex 50W) provide strong Brønsted acidity (H₀ = -2.2 to -2.7) with total exchange capacities typically ranging from 4.5 to 5.2 meq H⁺/g [7]. Their macroreticular structure features mesoporous channels (20-50 nm) that facilitate mass transfer of bulky reactants like butanal (kinetic diameter ≈0.52 nm) and butanol, effectively reducing diffusion limitations observed in microporous catalysts.
Systematic studies reveal that resin crosslinking density (commonly 4-20% DVB) critically influences catalytic performance. Higher crosslinking (e.g., 20% DVB) enhances thermal stability (up to 120°C) but reduces swelling in nonpolar media, constraining access to active sites. Conversely, lower crosslinking (4-8% DVB) maximizes swelling in butanol-rich environments, expanding the polymer matrix and increasing effective diffusivity by 2-3 orders of magnitude [7]. Kinetic modeling confirms that reactions catalyzed by macroreticular resins follow Eley-Rideal mechanisms, where butanol adsorbs onto sulfonic acid sites, followed by surface reaction with non-adsorbed butanal. The apparent activation energy ranges from 45 to 60 kJ/mol depending on resin morphology.
Functionalization with metal counterions introduces valuable modifications to catalytic behavior. Partial exchange of H⁺ with zinc (Zn²⁺) or cerium (Ce³⁺) ions (10-30% exchange level) creates Lewis acid sites adjacent to Brønsted sites, significantly enhancing carbonyl activation. These bifunctional resins accelerate initial hemiacetal formation—the rate-determining step—by 2.5-fold while maintaining high selectivity (>99%) by suppressing aldol condensation pathways [6]. Additionally, thermal stabilization additives (e.g., alkyl ammonium salts) mitigate acid site loss during regeneration cycles, extending catalyst lifetime to >2000 hours in continuous processes.
Recent innovations focus on nanocomposite ion-exchange materials where sulfonic groups anchor onto silica or carbon nanotube supports. These materials exhibit superior heat transfer properties and 40-50% higher volumetric activity than conventional polymer resins due to their ordered pore structures and reduced swelling variability. In situ spectroscopy confirms that these hybrid systems maintain full accessibility of acid sites even in dense reaction mixtures, enabling unprecedented space velocities of 4-6 h⁻¹ without pore blocking [4] [7].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7